1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine
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Description
“N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine” is a chemical compound with the molecular formula C10H8N8 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The compound has a molar mass of 240.22 and a density of 1.58±0.1 g/cm³ . Other physical and chemical properties are not specified in the search results.Mechanism of Action
Target of Action
Compounds containing tetrazole and triazole moieties are known to interact with various enzymes and receptors in organisms .
Mode of Action
It is known that tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound might interact with its targets via non-covalent interactions, leading to a wide range of biological properties .
Biochemical Pathways
Given the wide range of biological properties associated with tetrazole-containing compounds, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
It is suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .
Result of Action
The synthesized compounds were screened for their antibacterial, anticancer and anti-tb activities .
Action Environment
It is known that the performance parameters of similar compounds can be tuned and improved by using several nitrogen-rich bases .
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQPPOWWCNJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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